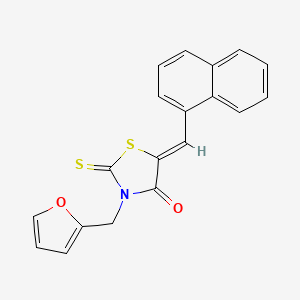![molecular formula C20H28N2O5 B12159064 Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12159064.png)
Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common structure in many biologically active molecules. The presence of multiple functional groups, including methoxy, methylbutoxy, and carboxylate, contributes to its diverse chemical reactivity and potential utility in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include:
Catalysts: Acidic catalysts such as hydrochloric acid or Lewis acids like zinc chloride.
Solvents: Ethanol or methanol are commonly used solvents.
Temperature: The reaction is usually carried out at reflux temperatures (around 70-80°C).
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized for higher yields and purity. This could involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product from by-products.
化学反应分析
Types of Reactions
Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy and methylbutoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Br₂, Cl₂) for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its interaction with biological targets. The compound may:
Bind to enzymes: Inhibiting or activating their activity.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Such as apoptosis or cell proliferation.
相似化合物的比较
Ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other tetrahydropyrimidine derivatives:
Ethyl 4-[3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the methylbutoxy group, which may affect its solubility and reactivity.
Ethyl 4-[3-methylbutoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the methoxy group, potentially altering its electronic properties and biological activity.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
属性
分子式 |
C20H28N2O5 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
ethyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-6-26-19(23)17-13(4)21-20(24)22-18(17)14-7-8-15(16(11-14)25-5)27-10-9-12(2)3/h7-8,11-12,18H,6,9-10H2,1-5H3,(H2,21,22,24) |
InChI 键 |
YGCKDYXHERROEO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCCC(C)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B12158997.png)

![2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12159018.png)

![2-methoxy-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B12159028.png)
![9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12159046.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide](/img/structure/B12159047.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide](/img/structure/B12159054.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12159059.png)

![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12159063.png)
![6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12159065.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12159075.png)
